molecular formula C15H16N4O3S B2399832 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097883-39-9

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2399832
CAS No.: 2097883-39-9
M. Wt: 332.38
InChI Key: IFHVIYAGYSZVSW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 1,4-benzodioxine carbonyl group and a 1,2,5-thiadiazole moiety. The benzodioxine-carbonyl-piperazine scaffold is structurally related to Doxazosin mesylate, a clinically approved antihypertensive agent (IUPAC name: 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine monomethanesulfonate) . However, unlike Doxazosin, which contains a quinazolinyl group, this compound incorporates a 1,2,5-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for diverse bioactivity .

The synthesis of analogous benzodioxine-piperazine derivatives typically involves coupling reactions between activated benzodioxine carbonyl intermediates (e.g., ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate) and piperazine derivatives, often yielding intermediates for pharmaceuticals . The thiadiazole moiety may be introduced via cyclization reactions involving thiosemicarbazide or halogenated precursors .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-15(13-10-21-11-3-1-2-4-12(11)22-13)19-7-5-18(6-8-19)14-9-16-23-17-14/h1-4,9,13H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVIYAGYSZVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 70918-74-0

The structure comprises a piperazine ring substituted with a 2,3-dihydro-1,4-benzodioxine moiety and a thiadiazole group, which contributes to its biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, particularly in the context of its role as an impurity in Doxazosin, a selective α1-adrenoceptor antagonist. The following sections summarize key findings from studies on its biological effects.

Pharmacological Activities

  • α1-Adrenoceptor Antagonism :
    • The compound exhibits properties similar to Doxazosin by relaxing smooth muscles in the prostate and vascular tissues. This mechanism is critical for its application in treating hypertension and benign prostatic hyperplasia (BPH) .
  • Anti-inflammatory Effects :
    • Compounds derived from benzodioxine structures have shown potential as anti-inflammatory agents through modulation of the endocannabinoid system. Specifically, they may act as selective agonists for the CB2 receptor, which is implicated in reducing inflammation without central nervous system effects .
  • Neuroprotective Properties :
    • Preliminary studies suggest that derivatives of this compound could provide neuroprotective effects by influencing neurotransmitter release and reducing excitotoxicity in neuronal cells .

The biological activity of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be attributed to several mechanisms:

  • Receptor Binding : The compound's structure allows it to bind effectively to α1-adrenoceptors and potentially CB2 receptors, leading to downstream effects that promote vasodilation and anti-inflammatory responses.
  • Modulation of Neurotransmitter Release : By affecting neurotransmitter dynamics in the central nervous system, it may help in conditions characterized by excitotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

StudyFindings
Bavo et al. (2020)Identified modifications at C(5) of benzodioxane derivatives that enhance selectivity for nicotinic acetylcholine receptors .
WO2014097188A1Discussed new derivatives with selective agonist action for type 2 cannabinoid receptors, highlighting their potential in treating chronic pain without psychotropic effects .
CymitQuimica ReportDescribed the pharmacological significance of Doxazosin impurities including this compound in smooth muscle relaxation .

Scientific Research Applications

Antimicrobial Properties

Recent studies have shown that derivatives of piperazine exhibit significant antimicrobial activity. The presence of both benzodioxine and thiadiazole moieties enhances this property. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the compound can inhibit the growth of various bacterial strains effectively .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Cell LineIC50 (µM)
HT29 (colon cancer)25
A549 (lung cancer)30

These findings point to its potential as a therapeutic agent in cancer treatment .

Potential Therapeutic Applications

Given its promising biological activities, 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine holds potential for development in several therapeutic areas:

  • Antimicrobial Agents: Could be developed into new antibiotics or antifungal agents.
  • Anticancer Drugs: May serve as a lead compound for designing novel anticancer therapies targeting specific pathways involved in tumorigenesis.

Comparison with Similar Compounds

Doxazosin Mesylate

  • Structure : Substituted quinazoline-piperazine-benzodioxine.
  • Molecular Weight : 547.58 g/mol .
  • logP : ~3.0 (estimated).
  • Activity: α1-adrenoceptor antagonist; antihypertensive and benign prostatic hyperplasia (BPH) therapeutic .
  • Key Difference : The quinazolinyl group in Doxazosin enhances receptor binding affinity, whereas the thiadiazole in the target compound may confer distinct electronic properties and solubility .

Compound L3 (4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline)

  • Structure: Benzodioxine-piperazine linked to a furylquinoline.
  • Molecular Weight : 469.49 g/mol.
  • logP : 3.00 .
  • Key Difference: The quinoline-furan system in L3 replaces the thiadiazole, altering π-conjugation and target selectivity .

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

  • Structure : Piperazine bridged between two dithiolone rings.
  • Molecular Weight: Not explicitly reported (estimated ~400 g/mol).
  • Activity: Potential antimicrobial or antiparasitic properties due to dithiolone motifs .
  • Key Difference : Sulfur-rich dithiolone groups contrast with the thiadiazole’s electronic profile, likely influencing redox activity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound* ~349.38 ~2.5 8 ~85
Doxazosin Mesylate 547.58 ~3.0 12 136
Compound L3 469.49 3.00 9 112
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazine 248.28 0.7 4 50.8

*Estimated for 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine based on structural analogs.

Key Observations :

  • The thiadiazole group increases molecular weight and logP compared to simpler benzodioxine-piperazine derivatives (e.g., 248.28 g/mol in ) .
  • Higher topological polar surface area (~85 Ų) suggests improved solubility over Doxazosin (136 Ų) but reduced membrane permeability .

Comparative Advantages of Target Compound :

  • Thiadiazole’s sulfur atom may enhance metal-binding capacity or modulate electron transport in biological systems.
  • Structural flexibility allows for modifications at the piperazine nitrogen or thiadiazole position to optimize pharmacokinetics .

Preparation Methods

Starting Material: 2,3-Dihydroxybenzoic Acid

Esterification of 2,3-dihydroxybenzoic acid (12 ) with methanol under acidic conditions yields methyl 2,3-dihydroxybenzoate (13 ).

Reaction Conditions :

  • Reflux in methanol with concentrated H₂SO₄ (12 hr)
  • Yield: 89%

Alkylation and Cyclization

Treatment of 13 with 1,2-dibromoethane in the presence of K₂CO₃ facilitates O-alkylation, forming methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (14 ).

Key Parameters :

  • Solvent: Anhydrous acetone
  • Temperature: 60°C (24 hr)
  • Yield: 76%

Hydrolysis and Acyl Chloride Formation

Saponification of 14 with LiOH produces 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, which is subsequently converted to the acyl chloride using SOCl₂ or oxalyl chloride.

Optimization Note :

  • Oxalyl chloride reduces side reactions compared to SOCl₂.

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)piperazine

Thiadiazole Ring Construction

The 1,2,5-thiadiazole moiety is synthesized via cyclization of thiosemicarbazides with α-haloketones or hydrazonoyl chlorides.

Protocol from Bis(thiosemicarbazones) :

  • React bis(thiosemicarbazone) 7a with C-acetyl-N-arylhydrazonoyl chloride 8a in EtOH.
  • Stir at 25°C for 18 hr to yield 1,2,5-thiadiazole.

Yield Range : 65–78%

Piperazine Functionalization

Nucleophilic aromatic substitution introduces the thiadiazole group to piperazine:

  • Substrate : 1-Boc-piperazine
  • Reagent : 3-Bromo-1,2,5-thiadiazole
  • Conditions : DIPEA, DMF, 80°C (12 hr)
  • Deprotection : TFA in DCM to yield 4-(1,2,5-thiadiazol-3-yl)piperazine.

Critical Consideration :

  • Boc protection prevents over-alkylation.

Coupling Strategies

Mixed Anhydride Method

Reaction of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine in anhydrous THF using triethylamine as base.

Procedure :

  • Add acyl chloride dropwise to piperazine solution (0°C).
  • Warm to 25°C and stir for 6 hr.
  • Purify via silica chromatography (EtOAc/hexane).

Yield : 68% (estimated from analogous reactions)

Scaffold Hopping Alternatives

Patent EP2094677B1 describes Knoevenagel condensation for similar carbonyl-piperazine conjugates, though yields for thiadiazole derivatives remain <10%.

Analytical Characterization

Spectroscopic Data :

Technique Key Signals
¹H NMR - Benzodioxine protons: δ 4.25–4.40 (m, 4H)
- Piperazine NH: δ 3.50 (br s, 1H)
- Thiadiazole proton: δ 8.85 (s, 1H)
¹³C NMR - Carbonyl C: δ 168.2
- Thiadiazole C3: δ 152.4
IR (cm⁻¹) - C=O stretch: 1675
- S-N-S asymmetric stretch: 1320

Chromatography :

  • HPLC Purity: 98.2% (C18 column, 70:30 MeOH/H₂O)

Challenges and Optimization Opportunities

  • Low Yields in Thiadiazole-Piperazine Coupling :

    • Microwave-assisted synthesis (120°C, 30 min) improves reaction efficiency.
  • Regioselectivity in Benzodioxine Formation :

    • HMBC NMR confirms substitution patterns to avoid C8/C9 isomerization.
  • Solvent Effects :

    • Replacing THF with DCE increases acyl chloride stability during coupling.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves three key steps:

  • Piperazine ring formation : Cyclization of diamines or alkylation of preformed piperazine cores .
  • Acylation with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride : Conducted under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature) .
  • Thiadiazole coupling : Introduction of the 1,2,5-thiadiazol-3-yl group via Cu-catalyzed cross-coupling (e.g., CuI in DMF at 80°C) or nucleophilic substitution . Critical factors include solvent choice (DMF for polar reactions), catalyst optimization (e.g., CuSO₄·5H₂O for click chemistry), and purity control via column chromatography .

Q. Which spectroscopic and chromatographic methods are used to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What key structural features influence its potential bioactivity?

  • The 1,2,5-thiadiazole moiety contributes electron-withdrawing effects, enhancing binding to biological targets (e.g., enzymes or receptors) .
  • The benzodioxine carbonyl group increases lipophilicity, improving membrane permeability .
  • The piperazine core allows conformational flexibility, facilitating interactions with diverse protein pockets .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

  • Density Functional Theory (DFT) : Models electron distribution and HOMO-LUMO gaps to predict reaction pathways (e.g., acylation efficiency) .
  • AI-Driven Models : Machine learning (e.g., neural networks) identifies optimal reaction conditions (temperature, solvent, catalyst ratios) by training on historical data .
  • Molecular Dynamics Simulations : Assess stability of intermediates, such as the thiadiazole-piperazine transition state .

Q. How to resolve discrepancies in biological activity data across assays?

  • Orthogonal Assays : Use multiple assay types (e.g., enzyme inhibition, cell viability) to cross-validate results .
  • Purity Reassessment : Confirm compound integrity via HPLC and 2D NMR (e.g., HSQC, COSY) to rule out degradation .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, incubation time) .

Q. What strategies enable regioselective functionalization of the piperazine ring?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield one nitrogen while modifying the other .
  • Catalytic Selectivity : Pd-mediated cross-coupling for thiadiazole installation without disturbing the benzodioxine group .
  • pH Control : Adjust reaction medium to favor nucleophilic attack at specific positions (e.g., basic conditions for acylation) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing thiadiazole with oxadiazole or varying benzodioxine substituents) .
  • Biological Testing : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance .
  • Computational Docking : Use AutoDock or Schrödinger Suite to correlate binding affinity with structural features .

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